molecular formula C15H21ClN4O3 B2651664 Tert-butyl 3-[[(6-chloropyridazine-3-carbonyl)-methylamino]methyl]azetidine-1-carboxylate CAS No. 2378502-49-7

Tert-butyl 3-[[(6-chloropyridazine-3-carbonyl)-methylamino]methyl]azetidine-1-carboxylate

Cat. No.: B2651664
CAS No.: 2378502-49-7
M. Wt: 340.81
InChI Key: SDTUTGZGMWAZRS-UHFFFAOYSA-N
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Description

Tert-butyl 3-[[(6-chloropyridazine-3-carbonyl)-methylamino]methyl]azetidine-1-carboxylate is a chemical compound with the CAS Number: 2378501-43-8 . It has a molecular weight of 326.83 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H23ClN4O2/c1-15(2,3)22-14(21)20-8-11(9-20)7-19(4)10-12-5-6-13(16)18-17-12/h5-6,11H,7-10H2,1-4H3 . This code provides a specific description of the molecule’s structure.


Physical and Chemical Properties Analysis

This compound is a powder with a storage temperature of 4°C .

Scientific Research Applications

Synthetic Methodologies and Applications

  • Multigram Synthesis of Fluoroalkyl-Substituted Pyrazole-4-carboxylic Acids : Research demonstrated the acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides, leading to mixtures of isomeric pyrazoles. These compounds were easily separated and obtained on a multigram scale, highlighting a method that could potentially be adapted for synthesizing structurally related compounds (Iminov et al., 2015).

  • Metal-free C3-alkoxycarbonylation of Quinoxalin-2(1H)-ones : This study presents a facile protocol for preparing various quinoxaline-3-carbonyl compounds, which could be relevant for synthesizing related compounds. The method uses readily available carbazates (or acyl hydrazines) and K2S2O8 as an oxidant in metal- and base-free conditions, suggesting a potential synthetic route for related structures (Xie et al., 2019).

  • Synthesis and Crystal Structure Analysis : A study focused on the synthesis and crystal structure determination of a complex compound, showcasing the application of X-ray diffraction in understanding the molecular structure of synthetic compounds. Such analytical techniques are crucial for confirming the structure of newly synthesized compounds, including those related to the compound of interest (Xia, 2001).

  • TBHP-promoted Sequential Carboxamidation and Aromatisation : The study explores the use of tert-butyl hydroperoxide (TBHP) in promoting sequential carboxamidation and aromatisation of isonitriles with formamides. This reaction pathway could offer insights into functional group transformations relevant to the synthesis or modification of related compounds (Feng et al., 2014).

  • Silylmethyl-substituted Aziridine and Azetidine as Masked Dipoles : This research illustrates the use of silylmethyl-substituted aziridine and azetidine in generating imidazoline, oxazolidine, and tetrahydropyrimidine products. The study could provide a framework for understanding how similar structural motifs might be utilized in synthetic chemistry (Yadav & Sriramurthy, 2005).

Mechanism of Action

The mechanism of action of this compound is not specified in the retrieved data. The mechanism of action would depend on the specific biological target of the compound, which is not provided .

Safety and Hazards

The compound has been classified with the signal word “Warning” and the hazard statements H302, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for this compound would depend on its intended use, which is not specified in the retrieved data. Given its structure, it could potentially be used in the development of new pharmaceuticals .

Properties

IUPAC Name

tert-butyl 3-[[(6-chloropyridazine-3-carbonyl)-methylamino]methyl]azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN4O3/c1-15(2,3)23-14(22)20-8-10(9-20)7-19(4)13(21)11-5-6-12(16)18-17-11/h5-6,10H,7-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDTUTGZGMWAZRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)CN(C)C(=O)C2=NN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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